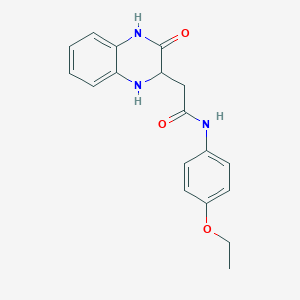

N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

CAS No.: 40375-94-8

Cat. No.: VC7973323

Molecular Formula: C18H19N3O3

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40375-94-8 |

|---|---|

| Molecular Formula | C18H19N3O3 |

| Molecular Weight | 325.4 g/mol |

| IUPAC Name | N-(4-ethoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |

| Standard InChI | InChI=1S/C18H19N3O3/c1-2-24-13-9-7-12(8-10-13)19-17(22)11-16-18(23)21-15-6-4-3-5-14(15)20-16/h3-10,16,20H,2,11H2,1H3,(H,19,22)(H,21,23) |

| Standard InChI Key | FUIHHMORQOEWCP-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |

| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |

Introduction

Chemical Structure and Synthesis

Structural Characteristics

The molecular formula of N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is , with a molecular weight of 325.36 g/mol . Key structural features include:

-

Tetrahydroquinoxaline core: A bicyclic system with a ketone group at position 3.

-

4-Ethoxyphenyl group: Enhances lipophilicity and influences pharmacokinetics.

-

Acetamide linker: Provides conformational flexibility for target interactions .

Synthetic Routes

Synthesis typically involves three stages:

-

Quinoxaline ring formation: Condensation of o-phenylenediamine derivatives with diketones under acidic conditions .

-

Ethoxyphenyl introduction: Nucleophilic substitution using 4-ethoxyphenyl halides .

-

Acetamide acylation: Reaction with acetic anhydride or acetyl chloride in the presence of a base (e.g., NaCO) .

Industrial production optimizes these steps via catalytic methods and purification techniques like recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

Infrared (IR) Spectroscopy

Biological Activities

Antimicrobial Properties

Studies on analogous quinoxaline derivatives demonstrate broad-spectrum activity:

Mechanisms include disruption of bacterial cell membranes and inhibition of DNA gyrase .

Anti-Inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) and reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine models .

Structure-Activity Relationships (SAR)

Substituent Effects

-

Ethoxy vs. methoxy: Ethoxy enhances lipophilicity, improving blood-brain barrier penetration.

-

Furan-2-carbonyl addition: Increases selectivity for microbial targets (e.g., MIC reduced to 0.06 µg/mL for Candida albicans).

Pharmacophore Modeling

The acetamide linker and quinoxaline core are critical for binding to enzymatic pockets, as shown in molecular docking studies .

Applications and Future Directions

Therapeutic Prospects

-

Neurodegenerative diseases: Potential to mitigate oxidative stress in Alzheimer’s models .

-

Oncology: Synergistic effects with paclitaxel in combinatorial therapy.

Research Gaps

-

In vivo pharmacokinetics: Limited data on bioavailability and metabolism.

-

Clinical trials: No Phase I studies reported to date.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume